Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-cyclopentyl-3-ethyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)10-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,10,11,12) |
InChI Key |
BIUPMCATVJIJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Amidoxime Cyclization Method
The most widely employed strategy uses amidoxime precursors reacting with activated carboxylic acid derivatives under basic conditions. A representative protocol involves:
- React cyclopentylamidoxime (1.0 eq) with ethyl chlorooxoacetate (1.1 eq) in anhydrous dichloromethane (DCM)
- Add triethylamine (2.5 eq) as base at 0°C
- Stir for 12 h at room temperature
- Purify via flash chromatography (hexane:EtOAc 4:1)
Microwave-Assisted Synthesis
Enhanced efficiency is achieved through microwave irradiation (MWI):
| Component | Quantity | Role |
|---|---|---|
| Cyclopentylamidoxime | 1.0 mmol | Nucleophile |
| Ethyl malonyl chloride | 1.2 mmol | Electrophile |
| DCC | 1.5 mmol | Coupling reagent |
| DMF | 3 mL | Solvent |
Alternative Approaches
Solid-Phase Mechanochemical Synthesis
Emerging as a solvent-free method:
Ball milling parameters:
- Frequency: 25 Hz
- Time: 2 h
- Molar ratio (amidoxime:acylating agent): 1:1.1
- Yield: 65% (needs optimization)
Flow Chemistry Application
Continuous production method for scale-up:
System Configuration
- Reactor Type: Microfluidic tube (ID 1 mm)
- Residence Time: 8 min
- Throughput: 12 g/h
- Purity: >98% (HPLC)
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Purity (%) | Green Metrics* |
|---|---|---|---|---|---|
| Conventional | 68-72 | 24 h | Moderate | 95 | 45 |
| Microwave-Assisted | 82 | 20 min | High | 98 | 68 |
| Mechanochemical | 65 | 2 h | Limited | 90 | 92 |
| Flow Chemistry | 75 | 8 min | Excellent | 98 | 85 |
*Calculated using EcoScale metric (higher = greener)
Critical Challenges & Solutions
- Issue: Competing formation of 1,3,4-oxadiazole isomers
- Mitigation: Use PtCl₄ catalyst (0.5 mol%) to enforce 1,2,4-selectivity
- Problem: Co-elution with unreacted amidoximes
- Solution: Employ orthogonal chromatography (silica → Al₂O₃)
Industrial-Scale Considerations
For kilogram-scale production, the flow chemistry approach demonstrates superior performance:
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine has diverse applications, including uses in medicinal chemistry and agriculture.
Medicinal Chemistry
- Drug Development this compound's potential as an antibacterial and anticancer agent makes it a candidate for drug development.
- Carbonic Anhydrase Inhibition Certain 1,2,4-oxadiazole derivatives have demonstrated the ability to selectively inhibit human carbonic anhydrases (hCA) at nanomolar, sub-nanomolar, and even picomolar concentrations . These compounds are potential therapeutic interventions in cancer .
- FASN Inhibition 3-substituted cyclopentylamine derivatives can inhibit fatty acid synthase (FASN), a critical enzyme for endogenous lipogenesis . Inhibiting FASN in the hypothalamus may reduce food intake .
Agriculture
- The compound has potential applications in agriculture.
Comparison with Other Oxadiazole Derivatives
This compound can be compared with other oxadiazole derivatives. Its uniqueness lies in its specific substitution pattern and the cyclopentyl group, which imparts distinct chemical and biological properties.
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1,2,5-Oxadiazole | Isomer | Studied for anticancer and antimicrobial properties |
| 1,3,4-Oxadiazole | Isomer | Explored for similar biological activities |
| 1,2,3-Oxadiazole | Isomer | Unique reactivity; less common in studies |
| Ethyl 5-methyl-1,2,4-oxadiazole | Methyl-substituted | Investigated for various biological activities |
| Ethyl 5-vinyl-1,2,4-oxadiazole | Vinyl-substituted | Studied for polymer applications |
Mechanism of Action
The mechanism of action of Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-yl)-amine with structurally related 1,2,4-oxadiazol-5-amine derivatives:
Key Comparisons
Aromatic analogs (e.g., phenyl-substituted) exhibit even higher lipophilicity, which may limit bioavailability despite enhanced target binding .
Smaller substituents like isopropyl or methyl reduce steric hindrance, favoring interactions with compact active sites .
Electronic Effects :
- Ethyl and methyl groups on the oxadiazole ring donate electrons, stabilizing the heterocycle and influencing hydrogen-bond acceptor capacity .
- Aromatic substituents (e.g., phenyl) withdraw electrons, altering the ring’s electronic profile and reactivity .
Biological Activity Trends :
- Acetylcholinesterase Inhibition : 5-Aryl-1,3,4-oxadiazol-2-amines with long alkyl chains show enhanced inhibition due to hydrophobic interactions with the enzyme’s peripheral site .
- Antimicrobial Activity : Derivatives like N-(5-(pyridine-2-yl)-1,3,4-oxadiazol-2-yl)amine exhibit moderate activity, suggesting that cyclopentyl-ethyl substitution could similarly target microbial enzymes .
Biological Activity
Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅N₃O
- Molecular Weight : 181.23 g/mol
- CAS Number : 1369956-39-7
The compound features a cyclopentyl group attached to a 1,2,4-oxadiazole moiety, which is known for its significant role in various biological activities. The oxadiazole ring enhances the compound's ability to interact with biological targets due to its unique electronic properties.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit human Sirtuin 2 (hSirt2), an enzyme implicated in cancer and other diseases .
- Receptor Modulation : It may also act on various receptors, influencing cellular pathways related to disease progression.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further exploration in drug development.
Biological Activities
This compound has been studied for several biological activities:
-
Anticancer Activity :
- The compound has shown potential in inhibiting tumor growth across various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human colon adenocarcinoma and lung carcinoma cell lines .
- A study reported an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines, indicating moderate potency .
-
Antimicrobial Properties :
- Research indicates that this compound may possess antibacterial and antifungal activities, which could be beneficial in treating infections resistant to conventional therapies.
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Comparative Analysis with Related Compounds
This compound can be compared with other oxadiazole derivatives regarding their biological activities:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Note |
|---|---|---|---|
| This compound | Moderate | Present | Promising for drug development |
| 1,3,4-Oxadiazole Derivative | High | Low | Stronger anticancer effects |
| 1,2,3-Oxadiazole | Low | Moderate | Less explored |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of hydrazides with carbonyl precursors. Key steps include:
- Using ethanol or dichloromethane as solvents to enhance solubility and reaction efficiency.
- Optimizing temperature (typically 60–80°C) to balance reaction rate and byproduct formation.
- Employing acid catalysts (e.g., HCl or H₂SO₄) to accelerate cyclization.
- Purification via column chromatography or recrystallization to achieve >90% purity .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms cyclopentyl/ethyl group integration.
- X-ray Crystallography : SHELXL software refines crystal structures to determine bond lengths, angles, and stereochemistry (e.g., oxadiazole ring planarity) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 210.12) .
Q. How does the compound’s structural framework influence its stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to pH 3–9 buffers at 40°C for 14 days. Monitor degradation via HPLC.
- Thermo-gravimetric analysis (TGA) reveals decomposition thresholds (e.g., stable up to 180°C) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopentyl and ethyl substituents influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The cyclopentyl group hinders nucleophilic attack at the oxadiazole C-5 position, favoring regioselectivity at less hindered sites.
- Electronic Effects : Ethyl groups donate electron density via induction, modulating the oxadiazole ring’s electrophilicity. Computational studies (DFT) quantify charge distribution using Mulliken population analysis .
Q. What computational approaches are recommended to predict binding affinity with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes and affinity scores (e.g., ΔG = -8.2 kcal/mol for kinase inhibition).
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .
Q. How can discrepancies in reported biological activities of structurally similar oxadiazoles be resolved through SAR studies?
- Methodological Answer :
- Compile bioactivity datasets (e.g., IC₅₀ values for antimicrobial assays) and perform 3D-QSAR using CoMFA/CoMSIA.
- Identify critical pharmacophores (e.g., cyclopentyl’s role in membrane penetration vs. ethyl’s metabolic stability) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Employ flow chemistry to control exothermicity and reduce side reactions (e.g., dimerization).
- Optimize stoichiometry via Design of Experiments (DoE) to minimize unreacted intermediates .
Data Contradictions and Resolution
Q. Conflicting reports on the compound’s solubility: How to validate optimal solvents for biological assays?
- Methodological Answer :
- Use shake-flask method with UV-Vis quantification in DMSO/PBS mixtures.
- Compare with predicted solubility via Hansen solubility parameters (e.g., δD = 18.1 MPa¹/²) .
Q. Divergent antimicrobial activity data across studies: How to standardize testing protocols?
- Methodological Answer :
- Adopt CLSI guidelines for MIC determination, ensuring consistent inoculum size (1×10⁶ CFU/mL) and incubation (37°C, 24 hrs).
- Include positive controls (e.g., ciprofloxacin) and validate via time-kill assays .
Tables for Key Comparisons
Table 1 : Reactivity of Oxadiazole Derivatives in Substitution Reactions
| Substituent | Reaction Rate (k, s⁻¹) | Major Product | Reference |
|---|---|---|---|
| Cyclopentyl + Ethyl | 2.3 × 10⁻³ | C-5 substituted derivative | |
| Phenyl + Methyl | 4.1 × 10⁻³ | C-3 substituted derivative |
Table 2 : Computational Binding Scores for Biological Targets
| Target | Docking Score (ΔG, kcal/mol) | Interaction Site | Reference |
|---|---|---|---|
| EGFR Kinase | -8.2 | ATP-binding pocket | |
| 5-HT₂A Receptor | -7.5 | Transmembrane helix 6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
